molecular formula C11H14N2O4 B12621225 {2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid CAS No. 919772-99-9

{2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid

Katalognummer: B12621225
CAS-Nummer: 919772-99-9
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: WTEYRZHPHBANRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid is a chemical compound with the molecular formula C15H21N5O6 It is known for its unique structure, which includes an aminoethyl carbamoyl group attached to a phenoxy acetic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid typically involves the reaction of 2-(2-aminoethyl)carbamoylphenol with chloroacetic acid under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

{2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy acetic acid derivatives.

Wissenschaftliche Forschungsanwendungen

{2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of {2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • {2-[(2-Aminoethyl)carbamoyl]phenoxy}ethanol
  • {2-[(2-Aminoethyl)carbamoyl]phenoxy}propanoic acid
  • {2-[(2-Aminoethyl)carbamoyl]phenoxy}butanoic acid

Uniqueness

{2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid is unique due to its specific structure, which allows for versatile chemical modifications and interactions with various biological targets. Its combination of an aminoethyl carbamoyl group and a phenoxy acetic acid backbone provides distinct chemical and biological properties that are not commonly found in other similar compounds.

Eigenschaften

CAS-Nummer

919772-99-9

Molekularformel

C11H14N2O4

Molekulargewicht

238.24 g/mol

IUPAC-Name

2-[2-(2-aminoethylcarbamoyl)phenoxy]acetic acid

InChI

InChI=1S/C11H14N2O4/c12-5-6-13-11(16)8-3-1-2-4-9(8)17-7-10(14)15/h1-4H,5-7,12H2,(H,13,16)(H,14,15)

InChI-Schlüssel

WTEYRZHPHBANRG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)NCCN)OCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.